
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 3-(allyloxy)-2-hydroxypropyl sulfate is a quaternary ammonium compound known for its unique chemical structure and properties. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of an ammonium ion linked to a sulfate group, with an allyloxy and hydroxypropyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-(allyloxy)-2-hydroxypropyl sulfate typically involves the reaction of allyl alcohol with epichlorohydrin to form 3-(allyloxy)-2-hydroxypropyl chloride. This intermediate is then reacted with ammonium sulfate to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of ammonium 3-(allyloxy)-2-hydroxypropyl sulfate may involve large-scale batch reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-(allyloxy)-2-hydroxypropyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyloxy and hydroxypropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ammonium 3-(allyloxy)-2-hydroxypropyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is explored for its antimicrobial properties and potential use in drug formulations.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium 3-(allyloxy)-2-hydroxypropyl sulfate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. This compound may also interact with specific molecular targets and pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium salts such as benzalkonium chloride, cetyltrimethylammonium bromide, and dodecyltrimethylammonium chloride. These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness
Ammonium 3-(allyloxy)-2-hydroxypropyl sulfate is unique due to its specific combination of allyloxy and hydroxypropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications that other quaternary ammonium compounds may not fulfill.
Properties
CAS No. |
93941-86-7 |
|---|---|
Molecular Formula |
C6H15NO6S |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
azane;(2-hydroxy-3-prop-2-enoxypropyl) hydrogen sulfate |
InChI |
InChI=1S/C6H12O6S.H3N/c1-2-3-11-4-6(7)5-12-13(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);1H3 |
InChI Key |
AHIGSTYXGQJIQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COS(=O)(=O)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



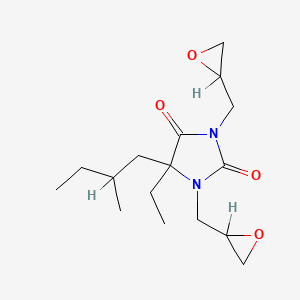

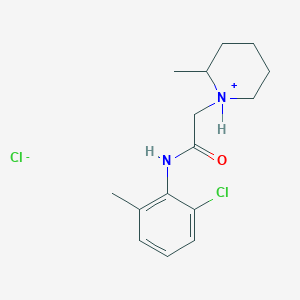

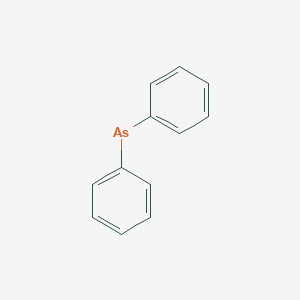
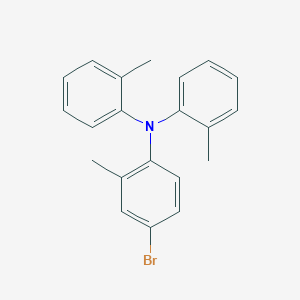


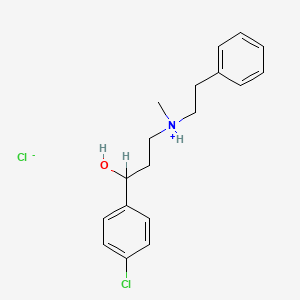
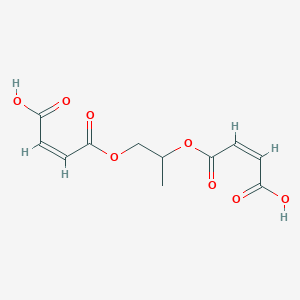
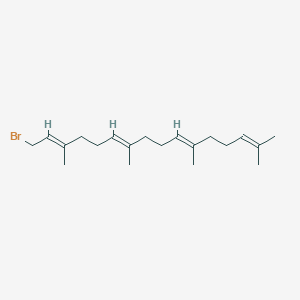
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
